molecular formula C26H28ClN3O4 B11297826 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11297826
M. Wt: 482.0 g/mol
InChI Key: LTHLUVOMOFDWAP-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a diverse array of functional groups, including an azepane ring, a chlorophenyl group, a benzodioxin moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The benzodioxin moiety is then synthesized and coupled with the intermediate product. Finally, the oxazole ring is formed through a cyclization reaction, and the carboxamide group is introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or to act as a drug candidate.

    Industry: It is used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-(2-bromophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
  • N-[2-(azepan-1-yl)-2-(2-fluorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
  • N-[2-(azepan-1-yl)-2-(2-methylphenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is unique due to the specific combination of functional groups it possesses. The presence of the azepane ring, chlorophenyl group, benzodioxin moiety, and oxazole ring in a single molecule provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H28ClN3O4

Molecular Weight

482.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H28ClN3O4/c27-20-8-4-3-7-19(20)22(30-11-5-1-2-6-12-30)17-28-26(31)21-16-24(34-29-21)18-9-10-23-25(15-18)33-14-13-32-23/h3-4,7-10,15-16,22H,1-2,5-6,11-14,17H2,(H,28,31)

InChI Key

LTHLUVOMOFDWAP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5Cl

Origin of Product

United States

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